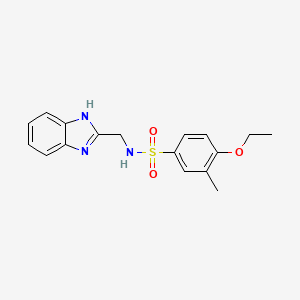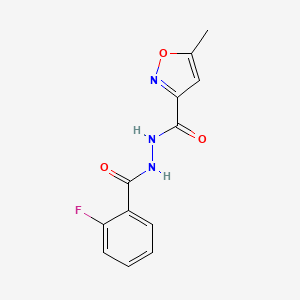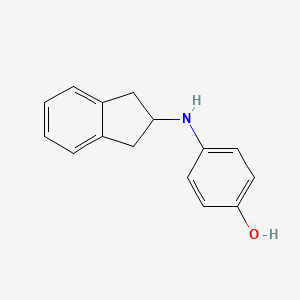
N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide, also known as BEME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEME is a sulfonamide derivative that has been synthesized for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer effects. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its clinical development. In addition, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in the treatment of various diseases.
Orientations Futures
There are several future directions for the study of N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to elucidate its mechanism of action. Another direction is to study the pharmacokinetics and toxicity of this compound in animal models. In addition, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, which warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide involves the reaction between 2-aminobenzimidazole and 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of triethylamine. The reaction occurs under mild conditions and yields this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results. It has also been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown potent antimicrobial activity.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-3-23-16-9-8-13(10-12(16)2)24(21,22)18-11-17-19-14-6-4-5-7-15(14)20-17/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEHYAXELZCQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)